molecular formula C17H18N4O5S B2408489 2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide CAS No. 2310011-62-0

2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide

Cat. No.: B2408489
CAS No.: 2310011-62-0
M. Wt: 390.41
InChI Key: QUNBQDFUBPGECV-UHFFFAOYSA-N
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Description

2-Methoxy-5-((3-oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C17H18N4O5S and its molecular weight is 390.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of various novel compounds derived from benzamide and related structures, showcasing their potential in the development of new pharmacological agents. For instance, compounds have been synthesized with anti-inflammatory and analgesic properties, indicating their use as cyclooxygenase inhibitors with significant COX-2 selectivity, which could be beneficial in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study highlighted the synthesis of benzamide derivatives acting as selective serotonin 4 receptor agonists, showing potential as prokinetic agents affecting gastrointestinal motility (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Antimicrobial Activity

New pyridine derivatives have been synthesized and shown to possess considerable antibacterial activity, suggesting their potential as antimicrobial agents (Patel & Agravat, 2009). Another research focused on piperazine derivatives as 5-HT7 receptor antagonists, indicating their pharmacological significance in targeting serotonin receptors (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).

Pharmacological Properties

The exploration of benzamide derivatives has also extended to their pharmacological properties, with studies revealing their potential as selective serotonin 4 receptor agonists to enhance gastrointestinal motility, showing promise for the treatment of gastrointestinal disorders (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003). Additionally, the synthesis of piperazine derivatives has been linked to antagonist activity against 5-HT7 receptors, further underscoring the therapeutic potential of these compounds in neuropsychiatric and gastrointestinal disorders (Yoon et al., 2008).

Properties

IUPAC Name

2-methoxy-5-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-26-14-6-5-12(10-13(14)17(18)23)27(24,25)20-8-9-21(16(22)11-20)15-4-2-3-7-19-15/h2-7,10H,8-9,11H2,1H3,(H2,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNBQDFUBPGECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.